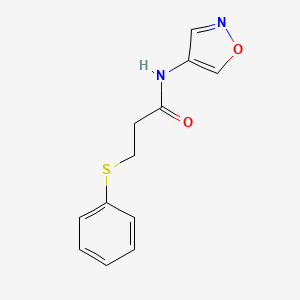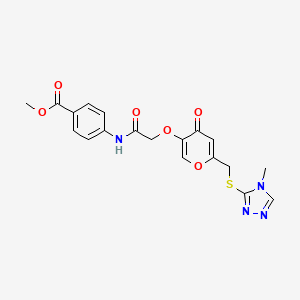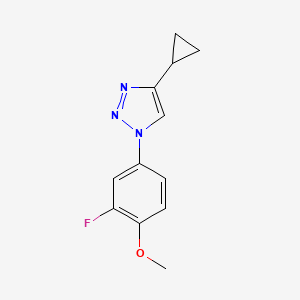
4-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest due to their potential applications. In the context of 4-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole, although not directly synthesized in the provided papers, related compounds have been synthesized using various methods. For instance, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was achieved by reacting ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine, indicating the use of hydrazonate and amine precursors for triazole formation . Additionally, the "click chemistry" approach, which involves the reaction of organic azides with terminal alkynes, was described as an efficient route for synthesizing ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, suggesting that similar methodologies could potentially be applied to synthesize the compound of interest .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can exhibit different patterns of π-electron delocalization. For example, in the case of 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole, the triazole ring was found to be orthogonal to the cyclopropyl ring, with significant delocalization of π-electron density . This structural feature is crucial as it can influence the chemical reactivity and physical properties of the compound.
Chemical Reactions Analysis
The reactivity of triazole derivatives can vary depending on the substitution pattern on the triazole ring. The presence of electron-donating or electron-withdrawing groups can significantly affect the chemical behavior of these compounds. Although the specific chemical reactions of 4-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole are not detailed in the provided papers, the studies on related compounds suggest that triazoles can participate in hydrogen bonding and other non-covalent interactions, which can lead to the formation of supramolecular structures in the solid state .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are closely related to their molecular structure. The experimental and theoretical studies on 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole revealed that the optimized geometry can well reproduce the crystal structure, and the theoretical vibrational frequencies showed good agreement with experimental values . Additionally, the nonlinear optical properties of the compound were predicted to be greater than those of urea, indicating potential applications in optical materials . The crystal and molecular structures of two triazole derivatives were also determined, providing insights into the solid-state behavior of these compounds .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study focused on synthesizing and analyzing the crystal structure of compounds similar to 4-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole, highlighting the importance of these structures in understanding molecular interactions and properties (Xu Liang, 2009). The research provides insights into the molecular geometry and potential applications in material science and molecular engineering.
Antimicrobial and Antifungal Activities
- Triazole derivatives have been synthesized and tested for their antimicrobial and antifungal activities. These compounds show potential in treating infections and are valuable in developing new antimicrobial agents (H. Bektaş et al., 2007).
Corrosion Inhibition
- Research has demonstrated that triazole derivatives can serve as effective inhibitors for mild steel corrosion in acid media. This application is crucial for industrial processes, where corrosion resistance is vital for maintaining the integrity and longevity of metal structures (Wei-hua Li et al., 2007).
Molecular Interactions
- A detailed study on the adsorption behavior and molecular interactions of new triazole derivatives offers insights into how these compounds interact with surfaces at the molecular level. This knowledge is essential for applications ranging from material science to pharmacology (R. Shukla et al., 2014).
Fluorescence and Sensing Applications
- The development of fluorescent probes based on triazole derivatives for sensing applications highlights their potential in analytical chemistry and biological imaging. These probes can detect changes in pH and the presence of metal cations, providing valuable tools for research and diagnostics (K. Tanaka et al., 2001).
Propriétés
IUPAC Name |
4-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-17-12-5-4-9(6-10(12)13)16-7-11(14-15-16)8-2-3-8/h4-8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANJMFDSELDTRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=C(N=N2)C3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2,4-Dimethyl-5-(trifluoromethyl)pyrazol-3-yl]-3-ethenylsulfonylpropanamide](/img/structure/B2551184.png)
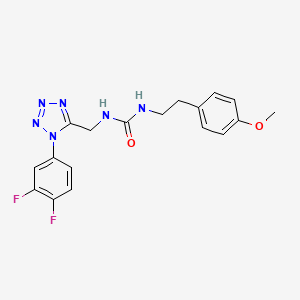
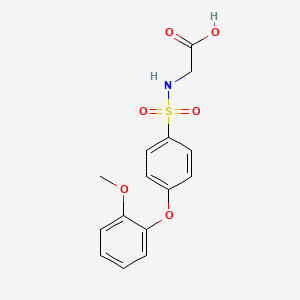
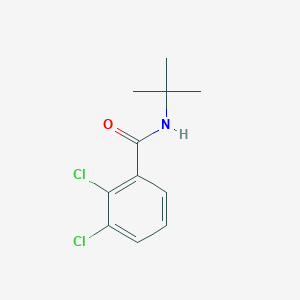
![1,5-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2551194.png)
![Imino-methyl-oxo-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)-lambda6-sulfane;dihydrochloride](/img/structure/B2551195.png)
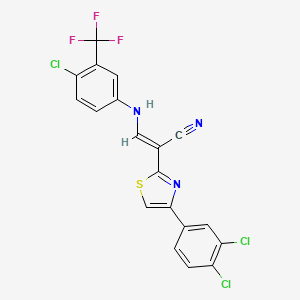
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2551197.png)
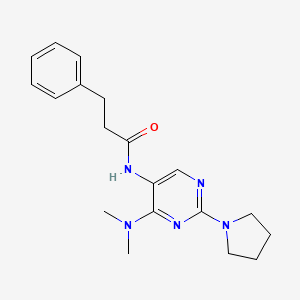
![N6-butyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2551200.png)
![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-methylbenzyl)amino]-3-oxopropanoate](/img/structure/B2551202.png)
